2-{[4-Chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl diethylcarbamodithioate
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Overview
Description
2-{[4-Chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl diethylcarbamodithioate is an organic compound that belongs to the class of benzophenones. Benzophenones are characterized by a ketone attached to two phenyl groups.
Preparation Methods
The synthesis of 2-{[4-Chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl diethylcarbamodithioate typically involves nucleophilic aromatic substitution reactions. These reactions require specific conditions, such as the presence of strongly electron-attracting groups and very strongly basic nucleophilic reagents . Industrial production methods may involve large-scale nucleophilic aromatic substitution processes, optimized for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
2-{[4-Chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl diethylcarbamodithioate has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Similar compounds to 2-{[4-Chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl diethylcarbamodithioate include other benzophenones and related derivatives. These compounds share a common structural motif but may differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Comparison with Similar Compounds
- Benzophenone
- 4-Chlorobenzophenone
- 2-Hydroxybenzophenone
- 4-Methoxybenzophenone
Properties
Molecular Formula |
C20H21ClN2O2S2 |
---|---|
Molecular Weight |
421.0 g/mol |
IUPAC Name |
[2-(2-benzoyl-4-chloroanilino)-2-oxoethyl] N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C20H21ClN2O2S2/c1-3-23(4-2)20(26)27-13-18(24)22-17-11-10-15(21)12-16(17)19(25)14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3,(H,22,24) |
InChI Key |
MMAKRAPHVPXFDE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SCC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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